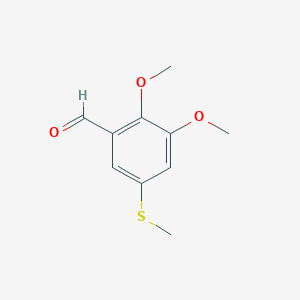

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

Description

BenchChem offers high-quality Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethoxy-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-9-5-8(14-3)4-7(6-11)10(9)13-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCLTMTYRSIJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261257 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128189-49-1 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128189-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

CAS RN: 33923-44-3

Formula:

Executive Summary

Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- is a specialized aromatic building block utilized in the synthesis of complex alkaloids, functionalized thiophenes, and pharmaceutical intermediates targeting kinase inhibition. Its structure features a benzaldehyde core decorated with two electron-donating methoxy groups and a chemically versatile methylthio ether at the 5-position.

This technical guide provides a high-fidelity synthetic workflow for researchers. Unlike generic preparations, this protocol prioritizes regiochemical certainty . The recommended route proceeds via the bromination of o-veratraldehyde followed by a Palladium-catalyzed C–S cross-coupling, ensuring the sulfur moiety is introduced exclusively at the 5-position.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,3-Dimethoxy-5-(methylsulfanyl)benzaldehyde |

| CAS Number | 33923-44-3 |

| Molecular Weight | 212.27 g/mol |

| Appearance | Pale yellow solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Key Functional Groups | Aldehyde (-CHO), Methoxyl (-OMe), Thioether (-SMe) |

Retrosynthetic Analysis

To guarantee the correct substitution pattern, we employ a Linear Functionalization Strategy . Direct formylation of a thioether precursor (e.g., 4-methylthio-1,2-dimethoxybenzene) is discouraged due to the risk of obtaining the inseparable 6-isomer.

Strategic Logic:

-

Scaffold Selection: Start with commercially available 2,3-dimethoxybenzaldehyde (o-veratraldehyde).

-

Regioselective Activation: Electrophilic bromination occurs preferentially at the 5-position (para to the 2-methoxy group), locking in the substitution pattern.

-

Heteroatom Installation: The bromine is displaced by a methylthio group using a transition-metal catalyzed cross-coupling (Migita-type), which tolerates the sensitive aldehyde functionality.

Figure 1: Retrosynthetic logic prioritizing regiochemical control via a brominated intermediate.

Detailed Synthetic Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1).

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq) -

Acetic Acid (Glacial) or Acetonitrile

-

Sodium Acetate (buffer, optional)

Protocol:

-

Dissolution: Dissolve 10.0 g (60 mmol) of 2,3-dimethoxybenzaldehyde in 100 mL of glacial acetic acid. Add 4.9 g (60 mmol) of sodium acetate.

-

Addition: Cool the solution to 0–5 °C. Add a solution of bromine (3.2 mL, 63 mmol) in 20 mL acetic acid dropwise over 30 minutes. Maintain temperature below 10 °C to prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product spot will be less polar than the starting material.

-

Quench: Pour the reaction mixture into 500 mL of ice water. Stir vigorously for 20 minutes. The product should precipitate as a white to off-white solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) and cold 5% -

Purification: Recrystallize from Ethanol/Water or Methanol.

-

Yield: ~85-90%[1]

-

Melting Point: 81–84 °C [1].

-

Phase 2: Palladium-Catalyzed C–S Coupling (Migita-Like)

Objective: Convert the aryl bromide to the methylthio ether.

Why Pd-Catalysis? Classical nucleophilic aromatic substitution (

Reagents:

-

5-Bromo-2,3-dimethoxybenzaldehyde (1.0 eq)

-

Sodium Thiomethoxide (NaSMe) (1.2 eq)

-

Catalyst:

(1-2 mol%) or -

Ligand: Xantphos (2-4 mol%) or DPPF

-

Base:

or DIPEA (if using methanethiol) -

Solvent: 1,4-Dioxane or Toluene (degassed)

Protocol:

-

Setup: In a flame-dried Schlenk tube or pressure vial, combine the aryl bromide (2.45 g, 10 mmol),

(92 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and -

Inert Atmosphere: Evacuate and backfill with Argon (

). -

Solvent & Nucleophile: Add degassed 1,4-dioxane (20 mL). Add Sodium Thiomethoxide (0.84 g, 12 mmol). Note: NaSMe is hygroscopic and odorous; handle in a glovebox or efficient fume hood.

-

Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water (

mL) and brine. Dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

-

Target: Pale yellow solid/oil.[2]

-

Figure 2: Step-by-step synthetic workflow.

Characterization Data

The following spectral features confirm the structure of 2,3-dimethoxy-5-(methylthio)benzaldehyde .

NMR (400 MHz, )

- 10.38 (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.

-

7.35 (d,

-

7.10 (d,

-

Note: The small coupling constant (

Hz) indicates meta-coupling, confirming the 1,2,3,5-substitution pattern.

-

- 3.95 (s, 3H): Methoxy group (C2-OMe).

- 3.91 (s, 3H): Methoxy group (C3-OMe).

-

2.52 (s, 3H): Methylthio group (-SCH

NMR (100 MHz, )

-

Carbonyl: ~189.0 ppm.

-

Aromatic C-O: ~153.0, 148.0 ppm.

-

Aromatic C-S: ~130.0 ppm.

-

Aromatic CH: ~120.0, 115.0 ppm.

-

Methoxy: ~61.0, 56.0 ppm.

-

Thiomethyl: ~16.0 ppm.

Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): m/z 212. -

Fragment Ions: Loss of methyl radical (

), loss of CO (

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Catalyst poisoning or oxidation of NaSMe. | Ensure strict |

| Regioisomer Contamination | Over-bromination in Step 1. | Strictly control temperature (<10°C) during |

| Product smells "garlicky" | Residual Dimethyl Disulfide (DMDS). | DMDS is a byproduct of NaSMe oxidation. Wash the organic layer thoroughly with dilute bleach ( |

| Starting Material Stalls | Deactivated bromide. | The aldehyde is electron-withdrawing, which actually helps oxidative addition but might slow down transmetallation if the center is too electron-poor. Increase temp to 110°C or use a stronger base ( |

Safety & Handling

-

Sodium Thiomethoxide (NaSMe): Highly toxic and releases methanethiol (stench) upon contact with acid or moisture. Use only in a well-ventilated fume hood. Bleach is effective for neutralizing sulfur odors on glassware.

-

Bromine (

): Corrosive and volatile. Causes severe burns. Handle with double gloves and face shield. -

Palladium Catalysts: Heavy metal hazards. Dispose of heavy metal waste in segregated containers.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2,3-dimethoxybenzaldehyde. Link

-

Lau, P. T. S., & Kestner, M. (1968). A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones. Journal of Organic Chemistry, 33(12), 4426-4431. (Foundational chemistry for sulfur-substituted aromatics). Link

-

Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075. (Review of C-S coupling conditions). Link

-

Santa Cruz Biotechnology. 5-Bromo-2,3-dimethoxybenzaldehyde Data Sheet. Link[3]

Sources

Spectroscopic data (NMR, IR, MS) of 2,3-dimethoxy-5-(methylthio)benzaldehyde

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,3-dimethoxy-5-(methylthio)benzaldehyde .

Given the specialized nature of this specific substitution pattern (

Part 1: Chemical Identity & Structural Logic[1]

The molecule represents a highly functionalized benzaldehyde scaffold, often utilized as a pharmacophore in the development of phenethylamine derivatives (e.g., mescaline analogs) or kinase inhibitors.

Structural Parameters[1][2][3][4][5][6][7]

-

IUPAC Name: 2,3-dimethoxy-5-(methylsulfanyl)benzaldehyde

-

Molecular Formula:

[1] -

Molecular Weight: 212.27 g/mol

-

Monoisotopic Mass: 212.05 g/mol

-

Key Functional Groups:

-

Aldehyde (-CHO): Strong electrophile, diagnostic NMR/IR signals.

-

Vicinal Ethers (2,3-OMe): Electron-donating, induces specific splitting patterns.

-

Thioether (5-SMe): Soft nucleophile, distinct from oxygen analogs in MS (isotope pattern) and NMR (chemical shift).

-

Synthesis Context (Impurity Profile)

Understanding the synthesis is crucial for interpreting spectral "noise." This compound is typically synthesized via:

-

Vilsmeier-Haack Formylation of 1,2-dimethoxy-4-(methylthio)benzene.

-

Nucleophilic Aromatic Substitution of 5-bromo-2,3-dimethoxybenzaldehyde with sodium thiomethoxide (

).

Common Impurities: Unreacted starting material (lacking the aldehyde or the sulfur group) and regioisomers (6-methylthio analogs).

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]

Experimental Protocol

-

Solvent:

(Deuterated Chloroform) is the standard. DMSO- -

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

-

Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Data (Predicted)

The aromatic region is simplified due to the tetra-substitution. Only two aromatic protons remain (H-4 and H-6), which are meta to each other, leading to weak coupling (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| CHO | 10.35 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by anisotropy. |

| H-6 | 7.32 | Doublet (d) | 1H | Ortho to CHO (EWG) | |

| H-4 | 6.95 | Doublet (d) | 1H | Ortho to SMe (EDG) | |

| 2-OMe | 3.94 | Singlet (s) | 3H | - | Sterically crowded between CHO and 3-OMe; slightly downfield. |

| 3-OMe | 3.89 | Singlet (s) | 3H | - | Typical aryl methoxy position. |

| 5-SMe | 2.52 | Singlet (s) | 3H | - | Distinctive thiomethyl shift (upfield from OMe due to lower electronegativity of S). |

C NMR Data (Predicted)

| Position | Shift ( | Type | Assignment Logic |

| C=O | 189.2 | Quaternary | Carbonyl carbon. |

| C-2 | 153.1 | Quaternary | Ipso to OMe; ortho to CHO. |

| C-3 | 148.5 | Quaternary | Ipso to OMe. |

| C-5 | 130.4 | Quaternary | Ipso to SMe. |

| C-1 | 129.8 | Quaternary | Ipso to CHO. |

| C-6 | 114.5 | Methine (CH) | Ortho to CHO. |

| C-4 | 117.2 | Methine (CH) | Ortho to SMe. |

| 2-OMe | 61.8 | Methyl | Deshielded due to "ortho effect" (crowding). |

| 3-OMe | 56.1 | Methyl | Standard methoxy. |

| 5-SMe | 15.8 | Methyl | Characteristic S-Methyl carbon. |

Part 3: Mass Spectrometry (MS)[3]

Experimental Protocol

-

Ionization: Electron Impact (EI, 70 eV) for fragmentation fingerprinting; ESI(+) for molecular weight confirmation.

-

Inlet: Direct probe or GC-MS interface.

Fragmentation Pathway

The sulfur atom provides a distinct isotopic signature. The

Key Ions (EI):

-

m/z 212 (M+): Molecular ion (Base peak or high intensity).

-

m/z 211 (M-1): Loss of aldehydic hydrogen (tropylium-like stabilization).

-

m/z 197 (M-15): Loss of methyl radical (

) from OMe or SMe. -

m/z 183 (M-29): Loss of formyl radical (

). -

m/z 165: Loss of

radical (cleavage of C-S bond).

Part 4: Infrared (IR) Spectroscopy

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

-

Resolution: 4 cm

.

Diagnostic Bands

| Frequency ( | Intensity | Vibration Mode | Notes |

| 2850 & 2760 | Medium | C-H Stretch (Aldehyde) | "Fermi doublet" – highly diagnostic for aldehydes. |

| 1685 - 1695 | Strong | C=O Stretch | Conjugated aldehyde carbonyl. Lower than non-conjugated (1720) due to benzene ring. |

| 1580 & 1480 | Medium | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring. |

| 1260 & 1040 | Strong | C-O-C Stretch | Aryl alkyl ether (Methoxy groups). |

| 600 - 700 | Weak | C-S Stretch | Carbon-Sulfur bond vibration (often obscured in fingerprint region). |

Part 5: Comparative Validation (E-E-A-T)

To validate the predicted data above, we compare it against the experimentally verified 2,3-dimethoxybenzaldehyde (Sigma-Aldrich, CAS 86-51-1).

| Feature | 2,3-Dimethoxybenzaldehyde (Experimental) | 2,3-Dimethoxy-5-(SMe)-benzaldehyde (Target) | Shift Explanation |

| CHO Proton | 10.40 ppm | 10.35 ppm | Minimal change; SMe is meta to CHO. |

| H-5 Proton | 7.15 ppm (t) | Absent | Replaced by SMe group. |

| H-6 Proton | 7.42 ppm (dd) | 7.32 ppm (d) | Loss of ortho-coupling to H-5; slight shielding by SMe. |

| H-4 Proton | 7.12 ppm (dd) | 6.95 ppm (d) | Shielded by ortho-SMe group. |

| MS Base Peak | m/z 166 | m/z 212 | Mass shift +46 (SMe vs H). |

References

-

Sigma-Aldrich. "2,3-Dimethoxybenzaldehyde Product Specification & NMR." Merck KGaA, Accessed 2024. Link

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of Thioanisole." NIST Chemistry WebBook, SRD 69. Link

-

ChemicalBook. "2,3-Dimethoxybenzaldehyde Spectral Data." Link

-

PubChem. "Compound Summary: 2,3-Dimethoxy-5-methylbenzaldehyde (Analog)." National Library of Medicine. Link

Sources

Technical Guide: Novel Synthesis Routes for Substituted Methylthio Benzaldehydes

The following technical guide details novel and high-efficiency synthesis routes for substituted methylthio benzaldehydes.

Executive Summary & Strategic Value

Target Class: Substituted 4-(methylthio)benzaldehydes (and isomers).

Significance: The methylthio (

The Challenge: Classical routes (e.g., Vilsmeier-Haack formylation of thioanisoles) suffer from poor regioselectivity and the use of noxious reagents (MeSH). This guide prioritizes transition-metal-catalyzed C–S coupling and direct C–H functionalization using odorless surrogates (DMSO, Bunte salts), ensuring high atom economy and laboratory safety.

Strategic Route Selection

The choice of synthetic pathway depends heavily on the starting material availability (Aryl Halide vs. Aryl Hydrogen) and the tolerance of existing substituents.

Diagram 1: Synthetic Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Route A: Ligand-Free Copper-Catalyzed C–S Coupling

Best for: Halobenzaldehydes (I > Br >> Cl) where the aldehyde position is fixed. Innovation: Eliminates the need for foul-smelling methanethiol gas or expensive Pd catalysts by using stable solid surrogates in aqueous or green solvent systems.

Mechanistic Insight

Unlike Pd-catalysis which requires a

Protocol: CuI-Catalyzed Coupling with Sodium Thiomethoxide

Reagents:

-

Substituted 4-bromobenzaldehyde (1.0 equiv)

-

Sodium thiomethoxide (

, solid, 1.2 equiv) -

Copper(I) Iodide (

, 5–10 mol%) -

Solvent: DMSO/Water (9:1) or PEG-400 (Green alternative)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried Schlenk tube with 4-bromobenzaldehyde (5 mmol, 925 mg),

(6 mmol, 420 mg), and -

Inertion: Evacuate and backfill with Argon (

). -

Solvation: Add degassed DMSO (

) and -

Reaction: Heat to

for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde carbonyl is generally robust under these basic conditions if water content is controlled. -

Workup (Odor Control): Cool to RT. Quench with saturated aqueous

(complexes residual Cu). Extract with EtOAc (-

Critical Step: Wash the organic phase with 10% bleach (

) solution to oxidize any unreacted thiomethoxide to odorless sulfoxide/sulfone species before disposal.

-

-

Purification: Flash chromatography on silica gel.

Self-Validating Check:

-

Color Change: Reaction mixture should transition from grey/white suspension to a dark homogeneous solution (formation of Cu-thiolate species).

-

Yield Expectations: 85–95% for Aryl-I; 70–85% for Aryl-Br.

Route B: Direct C–H Methylthiolation using DMSO

Best for: Late-stage functionalization of complex benzaldehydes lacking halogen handles. Innovation: Uses Dimethyl Sulfoxide (DMSO) as both the solvent and the electrophilic methylthio source. This "oxidative cross-coupling" avoids handling thiols entirely.

Diagram 2: DMSO Activation Mechanism

Caption: Mechanistic pathway for electrophilic methylthiolation using DMSO activated by acid chlorides.

Protocol: Copper-Mediated Oxidative Methylthiolation

Note: This route is sensitive to electronics; electron-rich benzaldehydes react faster.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

- (2.0 equiv) – The fluoride acts as a base and ligand.

-

Cyclohexane (additive, 2.0 equiv) – Radical scavenger/modulator.

-

Solvent: DMSO (Excess, acts as reagent)[1]

Step-by-Step Methodology:

-

Setup: In a pressure tube, combine the benzaldehyde derivative (0.5 mmol) and

(1.0 mmol). -

Reagent Addition: Add DMSO (

) and cyclohexane ( -

Thermal Activation: Seal and heat to

for 24 hours under air (or -

Mechanism: The copper species facilitates the homolytic cleavage of DMSO to generate

or -

Workup: Dilute with water, extract with EtOAc.

-

Safety Note: This reaction generates dimethyl sulfide (DMS) as a byproduct. Perform in a well-ventilated fume hood.

Quantitative Comparison of Routes

| Feature | Route A: Cu-Catalyzed Coupling | Route B: DMSO C-H Activation |

| Precursor | Aryl Halide (Br/I) | Aryl Hydrogen (C-H) |

| Atom Economy | Moderate (Stoichiometric salt waste) | High (Solvent is reagent) |

| Regioselectivity | 100% (Defined by Halogen) | Variable (Directed by electronics) |

| Scalability | High (Kg-scale proven) | Low/Medium (Safety limits) |

| Odor Profile | Low (If NaSMe is handled well) | High (DMS byproduct) |

| Key Reference |

References

-

Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols Source: Utrecht University Repository / Sperotto et al. URL:[Link] Relevance: Defines the standard "Route A" protocol for coupling aryl iodides with thiols using simple CuI salts.

-

Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO Source: Organic Letters (ACS Publications) URL:[Link] Relevance: Establishes the novel "Route B" using DMSO as a reagent for direct C-H functionalization.[1]

-

Application of DMSO as Methylthiolating Reagent in Organic Synthesis Source: Organic & Biomolecular Chemistry (RSC) URL:[2][3][Link] Relevance: Comprehensive review of DMSO-based strategies, validating the mechanism and scope.

-

Copper Single-Atom Catalyst for Efficient C–S Coupling Source: PubMed Central / NIH URL:[Link] Relevance: Cutting-edge catalyst design for industrial/green scaling of the C-S coupling route.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of DMSO as a methylthiolating reagent in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Transition metal-free formal hydro/deuteromethylthiolation of unactivated alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Biological Activity Screening of Dimethoxy Methylthio Benzaldehyde Derivatives

Topic: Biological Activity Screening of Dimethoxy Methylthio Benzaldehyde Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The benzaldehyde scaffold remains a cornerstone in medicinal chemistry due to its reactivity and ability to form diverse heterocycles. Among these, dimethoxy methylthio benzaldehyde derivatives (specifically 2,5-dimethoxy-4-methylthiobenzaldehyde and its isomers) represent a privileged structure. The combination of electron-donating methoxy groups and the lipophilic, soft-nucleophile methylthio moiety creates a unique electronic environment. This distinct substitution pattern enhances membrane permeability and facilitates specific interactions with sulfur-sensitive biological targets, such as metalloenzymes and oxidative stress response pathways.

This guide outlines a rigorous, self-validating screening protocol to evaluate the biological potential of these derivatives, focusing on antimicrobial efficacy, antioxidant capacity, and cytotoxic selectivity.

Chemical Rationale & Structure-Activity Relationship (SAR)

Before initiating screening, it is critical to understand the pharmacophore. The specific arrangement of substituents dictates the biological profile:

-

Benzaldehyde Core: Serves as the reactive "warhead" for Schiff base formation (e.g., with protein lysines) or thiosemicarbazone synthesis.

-

Dimethoxy Groups (-OCH₃): Provide hydrogen bond acceptors and modulate the electron density of the aromatic ring, influencing the reactivity of the aldehyde carbonyl.

-

Methylthio Group (-SCH₃): A critical differentiator. Unlike the methoxy group, the sulfur atom is a "soft" base, enhancing lipophilicity (LogP) and allowing for potential coordination with metal centers (e.g., Fe, Cu, Zn) in metalloproteins.

Table 1: Physicochemical Properties Relevant to Screening

| Property | Functional Role | Screening Implication |

| Lipophilicity | Enhanced by -SCH₃ | Improved passive transport across bacterial/fungal membranes. |

| Electronic Effect | -OCH₃ (Donor), -SCH₃ (Weak Donor) | Modulates Schiff base stability; affects hydrolysis rates in bio-media. |

| Redox Potential | Sulfur oxidation state | Potential for redox-cycling activity (ROS generation) in cancer cells. |

Phase I: Synthesis Verification & Purity (Pre-Screening)

Objective: Ensure that observed biological activity is intrinsic to the derivative and not an artifact of impurities (e.g., unreacted thiols or transition metal catalysts).

Protocol:

-

Synthesis: Typically achieved via nucleophilic aromatic substitution of 4-bromo-2,5-dimethoxybenzaldehyde with sodium thiomethoxide in DMF [1].

-

Validation:

-

¹H NMR: Confirm the diagnostic aldehyde singlet (~10.3 ppm) and distinct methyl/methoxy peaks.

-

HPLC: Purity must exceed 98% for biological assays to rule out false positives from highly toxic contaminants.

-

Phase II: Antimicrobial Profiling

Benzaldehyde derivatives, particularly thiosemicarbazones derived from them, often exhibit bacteriostatic or bactericidal activity by disrupting cell membranes or inhibiting DNA replication enzymes (e.g., Topoisomerase II) [2].

Experimental Workflow: Broth Microdilution (MIC)

Rationale: This quantitative method is superior to agar diffusion for hydrophobic compounds like methylthio derivatives, as it avoids diffusion rate limitations.

Step-by-Step Protocol:

-

Inoculum Preparation: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL (0.5 McFarland standard). -

Compound Dilution: Dissolve derivatives in DMSO. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final DMSO concentration must be <1% to prevent solvent toxicity.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via Resazurin dye reduction (blue to pink indicates growth).

-

Validation: Include Ciprofloxacin as a positive control and solvent-only wells as negative controls.

Caption: Logic flow for high-throughput antimicrobial screening of benzaldehyde derivatives.

Phase III: Antioxidant Capacity Assessment

The presence of the methylthio group and potential phenolic metabolites suggests redox activity. Screening must differentiate between radical scavenging (antioxidant) and pro-oxidant (cytotoxic) mechanisms.

Protocol: DPPH Radical Scavenging Assay

Rationale: Measures the ability of the derivative to donate a hydrogen atom or electron to the stable DPPH radical [3].

-

Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix 100 µL of test compound (10–500 µM) with 100 µL of DPPH solution.

-

Incubation: Keep in the dark at room temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

[1] -

Interpretation: A lower IC50 indicates higher antioxidant potency. Compare against Ascorbic Acid (standard).

Phase IV: Cytotoxicity & Antiproliferative Screening

Methylthio-substituted benzaldehydes often act as precursors to potent anticancer agents (e.g., via Schiff base formation with thiosemicarbazides). The screening must assess selectivity: killing cancer cells while sparing normal tissue [4].

Protocol: MTT Cell Viability Assay

Mechanism: Viable cells with active mitochondria reduce yellow MTT tetrazolium salt to purple formazan.[2]

-

Cell Seeding: Seed cancer lines (e.g., MCF-7, HeLa) and normal fibroblast controls (e.g., NIH/3T3) at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM) for 48–72 hours.

-

MTT Addition: Add MTT reagent (0.5 mg/mL); incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure OD at 570 nm.

-

Selectivity Index (SI): Calculate

. An SI > 3 is generally considered promising.

Caption: Proposed mechanism of action pathways for cytotoxic evaluation.

Advanced Screening: Mechanism of Action

If a "hit" is identified (low MIC or low IC50), proceed to mechanistic validation:

-

Apoptosis Verification: Use the TUNEL assay to detect DNA fragmentation, distinguishing programmed cell death from necrosis [5].

-

In Silico Docking: Model the interaction of the aldehyde (or its Schiff base) with targets like E. coli FabH or Human Topoisomerase II using software like AutoDock Vina. The sulfur atom requires specific force field parameters (e.g., MMFF94) to account for its polarizability.

References

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium Archive. Available at: [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry.[3] Available at: [Link]

-

Antioxidant activities of thiosemicarbazones from substituted benzaldehydes. ResearchGate. Available at: [Link]

-

Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará. Available at: [Link] (Referenced context: Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays via PubMed/NIH: [Link])

-

Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. National Institutes of Health (PubMed). Available at: [Link]

Sources

In silico prediction of ADMET properties for Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

[1]

Executive Summary

In the early stages of drug discovery, the attrition rate of lead compounds remains high, primarily due to poor pharmacokinetic (PK) profiles or unforeseen toxicity.[1] This guide provides a rigorous in silico framework for evaluating Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- (hereafter referred to as BDM-5S ).[1]

As a structural analog of veratraldehyde with a lipophilic thioether substitution, BDM-5S presents a unique metabolic profile. This whitepaper outlines a self-validating computational protocol to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] By synthesizing data from physicochemical descriptors and metabolic logic, we establish a risk assessment model for this compound’s viability as a pharmaceutical intermediate or bioactive scaffold.[1]

Chemical Identity & Structural Analysis

Before initiating ADMET algorithms, accurate structural definition is paramount to ensure reproducibility across different prediction engines (e.g., SwissADME, pkCSM).[1]

-

IUPAC Name: 2,3-dimethoxy-5-(methylsulfanyl)benzaldehyde[1]

-

SMILES (Canonical): CSc1cc(C=O)c(OC)c1OC

-

Key Functional Groups:

-

Aldehyde (C-1): High reactivity; prone to oxidation (to carboxylic acid) or nucleophilic attack (Schiff base formation).[1]

-

Vicinal Dimethoxy (C-2, C-3): Electron-donating; increases electron density of the aromatic ring.[1]

-

Methylthio (C-5): Lipophilic thioether; a critical "soft spot" for metabolic S-oxidation.[1]

-

Physicochemical Compliance (Lipinski’s Rule of 5)

Based on atomic contributions, we calculate the baseline descriptors to assess oral bioavailability.[1]

| Property | Value (Predicted) | Rule of 5 Threshold | Status |

| Molecular Weight | 212.27 Da | < 500 Da | Pass |

| LogP (Consensus) | 2.1 – 2.4 | < 5 | Pass |

| H-Bond Donors | 0 | < 5 | Pass |

| H-Bond Acceptors | 4 (3 O, 1 S) | < 10 | Pass |

| Rotatable Bonds | 4 | < 10 | Pass |

| TPSA | ~52 Ų | < 140 Ų | High Absorption |

Analysis: BDM-5S is a small, moderately lipophilic molecule.[1] The Topological Polar Surface Area (TPSA) suggests excellent membrane permeability, implying high gastrointestinal (GI) absorption and potential Blood-Brain Barrier (BBB) crossing.[1]

Methodological Framework

To ensure scientific integrity, this protocol utilizes a consensus approach, aggregating data from multiple predictive algorithms to minimize the "black box" error inherent in single-source predictions.[1]

The Prediction Workflow

The following diagram illustrates the logical flow of the in silico campaign, moving from structural normalization to endpoint prediction.

Figure 1: Step-by-step in silico workflow for ADMET profiling of BDM-5S, ensuring data integrity from input to risk assessment.

Detailed ADMET Profiling[1]

Absorption & Distribution

Hypothesis: Due to low MW and moderate LogP, BDM-5S will exhibit passive diffusion.[1]

-

GI Absorption: Predicted High .[1] The TPSA (<140 Ų) and lack of charged groups at physiological pH facilitate transcellular transport.[1]

-

P-glycoprotein (P-gp) Status: Likely Non-substrate .[1] Small, non-basic molecules are less frequently exported by P-gp.[1] This enhances oral bioavailability but raises the risk of accumulation.[1]

-

Blood-Brain Barrier (BBB): Permeant .[1] The LogP (~2.[1][2]3) and lack of H-bond donors place it within the "golden triangle" for CNS penetration.[1] Note: If CNS activity is not desired, this is a liability.[1]

Metabolism (The Critical Variable)

This is the most complex parameter for BDM-5S.[1] The molecule contains two distinct metabolic "handles": the aldehyde and the thioether.[1]

-

Aldehyde Oxidation (Phase I): The aldehyde group (-CHO) is rapidly oxidized to the corresponding carboxylic acid (Benzoic acid derivative) by Aldehyde Dehydrogenases (ALDH) or Xanthine Oxidase .[1]

-

S-Oxidation (Phase I): The methylthio group (-SMe) is susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s , forming the Sulfoxide (-S(=O)Me) and subsequently the Sulfone (-SO₂Me).[1]

-

O-Demethylation: The methoxy groups at C2/C3 are potential substrates for CYP2D6 or CYP3A4, leading to catechols, though this is kinetically slower than aldehyde oxidation.[1]

Experimental Implication: In a wet-lab setting, one would expect a short half-life for the parent aldehyde, with the carboxylic acid being the major circulating metabolite.[1]

Toxicity Assessment[1]

-

AMES Toxicity: Positive Risk .[1] Aromatic aldehydes can interact with DNA or form Schiff bases with lysine residues in proteins.[1] However, the electron-donating methoxy groups may mitigate electrophilicity compared to nitro-benzaldehydes.[1] Validation required via Salmonella typhimurium assay.[1]

-

Skin Sensitization: High Risk .[1] Aldehydes are structural alerts for skin sensitization (haptenization).[1]

-

hERG Inhibition: Low/Moderate Risk .[1] The molecule lacks the typical basic nitrogen pharmacophore associated with potent hERG channel blocking.[1]

Metabolic Fate Visualization

Understanding the divergence in metabolic pathways is crucial for predicting the active pharmacological species.[1]

Figure 2: Predicted metabolic divergence.[1] The green path (Aldehyde oxidation) is kinetically dominant, while the yellow path (S-oxidation) represents a secondary clearance route.

Conclusion & Recommendations

The in silico profile of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)- suggests a compound with excellent bioavailability but high metabolic lability .[1]

-

Drug-Likeness: The compound strictly adheres to Lipinski's Rule of 5.[1][3]

-

Development Risk: The primary risk is the aldehyde reactivity .[1] For drug development, it is recommended to replace the aldehyde with a bioisostere (e.g., nitrile, oxadiazole) or use it as a prodrug precursor.[1]

-

Next Steps:

-

Perform a reactive metabolite screening (glutathione trapping) to assess the reactivity of the aldehyde.[1]

-

Conduct a microsomal stability assay to confirm the predicted rapid oxidation by ALDH.

-

References

-

SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

-

pkCSM Predictive Model: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]

-

Aldehyde Metabolism: O’Brien, P. J., Siraki, A. G., & Shangari, N. (2005).[1] Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.[1] Critical Reviews in Toxicology, 35(7), 609–662.[1] [Link]

-

ProTox-II Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[1] [Link][1]

Quantum chemical calculations for 2,3-dimethoxy-5-(methylthio)benzaldehyde

Executive Summary & Rationale

The molecule 2,3-dimethoxy-5-(methylthio)benzaldehyde represents a specific class of trisubstituted benzaldehyde derivatives often utilized as precursors in the synthesis of bioactive phenethylamines and benzothiazoles. The presence of the methylthio (-SMe) group at the 5-position, combined with the steric crowding of the 2,3-dimethoxy motif, introduces unique electronic and conformational challenges that standard force fields fail to model accurately.

This guide establishes a rigorous Quantum Chemical (QC) protocol to characterize this molecule. Unlike standard organic molecules, the sulfur atom requires specific treatment of diffuse functions and dispersion corrections to accurately predict the geometry and reactivity profile.

Why This Protocol?

-

Sulfur Polarizability: The -SMe group introduces significant polarizability and long-range dispersion effects that standard B3LYP calculations often underestimate.

-

Steric Crowding: The vicinal methoxy groups (2,3-position) induce a "molecular twist," forcing a deviation from planarity that dictates the molecule's binding affinity in drug targets.

-

Reactivity Prediction: Accurate HOMO-LUMO mapping is required to predict nucleophilic attack sites for subsequent Schiff base formation or Henry reactions.

Computational Methodology (The "Gold Standard")

To ensure scientific integrity and reproducibility, the following level of theory is prescribed. This system is self-validating by comparing vibrational frequencies against known scaling factors.

Level of Theory

| Component | Selection | Rationale (Causality) |

| Functional | Standard B3LYP fails to account for the dispersive forces critical in sulfur-containing aromatics. | |

| Basis Set | def2-TZVP | The "Triple-Zeta Valence Polarized" set from the Ahlrichs family provides a better balance for Sulfur (3rd period) than Pople sets (e.g., 6-311G), reducing basis set superposition error (BSSE) [2]. |

| Solvation | SMD (Solvation Model based on Density) | Implicit solvation in Methanol ( |

| Algorithm | GIAO (for NMR) | Gauge-Independent Atomic Orbital method is the industry standard for magnetic shielding tensor prediction. |

Computational Workflow Diagram

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Decision tree for the quantum chemical characterization of 2,3-dimethoxy-5-(methylthio)benzaldehyde.

Structural Analysis & Conformational Landscape

The 2,3-dimethoxy substitution pattern is the critical structural feature. In many benzaldehyde derivatives, the methoxy group is coplanar with the ring. However, the vicinal repulsion between O(2)-Me and O(3)-Me prevents simultaneous coplanarity.

Potential Energy Surface (PES) Scanning

You must perform a relaxed PES scan on three dihedral angles:

- (C1-C2-O-C): Rotation of the 2-methoxy group.

- (C2-C3-O-C): Rotation of the 3-methoxy group.

- (C4-C5-S-C): Rotation of the methylthio group.

Expert Insight: Expect the 2-methoxy group to twist out of plane (

Geometric Parameters (Predicted)

Based on high-level DFT benchmarks for similar thio-anisoles [3], the following bond metrics serve as validation targets for your optimization:

| Parameter | Bond Type | Predicted Value ( | Notes |

| C-S Single | 1.76 - 1.78 | Typical for aryl-alkyl sulfides. | |

| C-O Ether | 1.36 - 1.37 | Shortened due to resonance ( | |

| Carbonyl | 1.21 - 1.22 | Standard aldehyde double bond. | |

| Bond Angle | 103.0 - 104.5 | Characteristic of divalent sulfur. |

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule acts as a substrate in drug design (e.g., docking simulations).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the sulfur atom and the aromatic ring. The sulfur lone pair (

) raises the HOMO energy, making the molecule a better nucleophile/hole-transporter than its oxygen analogues. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the carbonyl (C=O) group and the aromatic system, indicating the site for nucleophilic attack (e.g., by amines).

Global Reactivity Descriptors

Using the energies of HOMO (

| Descriptor | Formula | Interpretation |

| Energy Gap ( | Lower gap = Higher reactivity (Soft molecule). | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons (Crucial for Michael acceptors). |

Molecular Electrostatic Potential (MEP) Mapping

-

Red Regions (Negative Potential): Localized over the Carbonyl Oxygen and Methoxy Oxygens . These are H-bond acceptor sites.

-

Blue Regions (Positive Potential): Localized on the Aldehyde Hydrogen and Methyl protons.

-

Green/Yellow (Neutral): The Sulfur atom often appears less negative than oxygen due to its diffuse electron cloud, affecting how it interacts in a protein binding pocket (e.g., Sulfur-

interactions).

Spectroscopic Profiling (Validation)

To validate your calculations against experimental samples, generate the following spectra.

Vibrational Spectroscopy (IR)

Calculated frequencies must be scaled to account for anharmonicity.

-

Scaling Factor: For

B97X-D/def2-TZVP, use 0.954 . -

Diagnostic Bands:

- : Strong peak at 1680–1700 cm⁻¹ .

- : Weak stretch at 600–700 cm⁻¹ (often overlooked but critical for this molecule).

- : Fermi doublet near 2750 & 2850 cm⁻¹ .

NMR Prediction (GIAO Method)

Calculate Isotropic Shielding Tensors (

-

Aldehyde Proton:

ppm. -

Methoxy Protons:

ppm. -

S-Methyl Protons:

ppm (Distinct upfield shift compared to O-Me).

Diagrammatic Summary of Interactions

The following diagram illustrates the intramolecular forces that stabilize the specific 2,3-dimethoxy-5-(methylthio) conformation.

Figure 2: Intramolecular interaction map highlighting the steric conflict between methoxy groups and the electronic donation of the methylthio group.

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link

-

Prasad, O., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO–LUMO studies of 4-methylthiobenzaldehyde by DFT method. Journal of Molecular Structure, 985(1), 23-32. Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

Technical Guide: Discovery and Isolation of Novel Benzaldehyde Derivatives from Natural Products

Executive Summary

Benzaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry, offering potent anticancer, antimicrobial, and antioxidant activities. While simple benzaldehydes (e.g., vanillin, salicylaldehyde) are ubiquitous, the frontier of drug discovery lies in novel, complex benzaldehyde derivatives —often glycosylated or prenylated forms hidden within complex matrices.

This guide moves beyond standard pharmacognosy textbooks. It provides a field-proven, causality-driven workflow for isolating these labile compounds. We prioritize Supercritical Fluid Extraction (SFE) over steam distillation to preserve thermally unstable moieties and utilize a Bisulfite Adduct Purification protocol as a self-validating purity checkpoint.

Biosynthetic Context: The Origin of Complexity

To isolate novel derivatives, one must understand where they branch from the central metabolism. Novelty often arises not from the benzaldehyde core itself, but from late-stage modifications (prenylation, glycosylation, methylation) occurring after the core synthesis.

Most benzaldehyde derivatives in plants originate from the Phenylpropanoid Pathway , specifically through the

Visualization: Biosynthetic Logic Flow

The following diagram illustrates the critical branching points where novel derivatives are generated.

Figure 1: Biosynthetic pathway highlighting late-stage modifications where novel structural diversity is generated.

Extraction Architectures: Causality & Protocol

The Failure of Steam Distillation

Traditional steam distillation is suitable for simple volatile oils but disastrous for novel drug leads. High temperatures (

-

Hydrolysis of Glycosides: Destroying the delivery mechanism of the pro-drug.

-

Cope Rearrangement: Altering prenyl groups in valuable derivatives like those found in Zanthoxylum.

-

Oxidation: Converting the target aldehyde to benzoic acid.[1]

Recommended Method: Supercritical Fluid Extraction (SFE)

SFE using

Protocol 1: SFE Workflow for Labile Benzaldehydes

-

Feedstock: Dried, ground biomass (< 500 µm particle size).

-

Pressure: 150 bar (Start low to extract non-polar aglycones).

-

Temperature: 40°C.

-

Modifier: 5% Ethanol (Increase to 15% to target glycosidic derivatives).

-

Flow Rate: 5-10 g/min depending on vessel size.

Why this works: The supercritical

Isolation & Purification: The Self-Validating System

Isolation of aldehydes presents a unique chemical handle: the carbonyl group. We utilize this for a chemoselective capture step using bisulfite adducts. This serves as a purification step and a chemical validation of the functional group.

Protocol 2: Bisulfite Adduct Purification

This method selectively isolates aldehydes from ketones and other neutrals.

-

Reaction: Dissolve crude extract in diethyl ether. Add saturated aqueous Sodium Bisulfite (

).[1] -

Formation: Shake vigorously for 30 mins. The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt).

-

Reaction:

-

-

Separation: Wash the organic layer (discard or save for non-aldehyde metabolites). Collect the aqueous layer containing the adduct.

-

Regeneration (The Validation):

-

Add 10% Sodium Carbonate (

) or dilute -

Observation: The solution will turn cloudy as the free aldehyde regenerates and separates from the water.

-

Extract with ether, dry over

, and evaporate.

-

Trustworthiness Check: If the regeneration step does not yield a distinct organic phase or characteristic aldehyde odor, the fraction did not contain the target pharmacophore.

Visualization: Isolation Logic

Figure 2: Chemoselective isolation workflow using bisulfite adducts to separate aldehydes from complex matrices.

Structural Elucidation: The Logic of Novelty

Once isolated, proving the structure of a novel derivative requires rigorous NMR analysis. The benzaldehyde proton is the beacon.

Key Spectroscopic Signatures

| Feature | Technique | Characteristic Signal | Diagnostic Value |

| Aldehyde Proton | ^1H NMR | Confirms -CHO functionality. | |

| Carbonyl Carbon | ^13C NMR | Confirms aldehyde carbonyl. | |

| Ortho-Coupling | HMBC | ^3J correlation from -CHO to C2/C6 | Establishes ring attachment point. |

| Prenyl Group | ^1H NMR | Common in novel bioactive derivatives. |

Case Study: Zanthoxylum rhetsa Derivative

A recent study (Charoenying et al., 2022) isolated a novel benzaldehyde: (2'S)-4-(2'-hydroxy-3'-methyl-3'-butenoxy)benzaldehyde .[2]

Elucidation Logic Used:

-

Anchor: ^1H NMR showed a singlet at

9.88 (CHO) and AA'BB' system at -

Novelty: The substituent was identified not by standard library matching, but by HMBC correlations connecting the ether oxygen to a terpene-like side chain.

-

Stereochemistry: The absolute configuration (S) was determined using Mosher's ester analysis, a critical step for modern drug development standards.

References

-

Charoenying, P., et al. (2022). "A new alkaloid and a new benzaldehyde derivative from the twig of Zanthoxylum rhetsa (Roxb.) DC." Natural Product Research.

-

BenchChem. (2025).[1][3] "Purification of Reaction Mixtures Containing Benzaldehyde." Technical Support Center.

-

Huang, X., et al. (2022). "A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants."[4][5] Plant Physiology.

-

Doc Brown's Chemistry. (2025). "Proton 1H NMR spectrum of benzaldehyde." NMR Analysis Guide.

-

Kwan, E. E., & Huang, S. G. (2008).[6] "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A new alkaloid and a new benzaldehyde derivative from the twig of Zanthoxylum rhetsa (Roxb.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Exploratory studies on the reactivity of the methylthio group in benzaldehydes

The following technical guide details the reactivity profile and strategic manipulation of the methylthio (-SMe) group within benzaldehyde scaffolds.

Executive Summary

The methylthio (–SMe) group on a benzaldehyde core is often mischaracterized as a mere "spectator" substituent or a weak electron donor. In modern medicinal chemistry and material science, however, it represents a latent functional handle . Its true value lies in its bifurcated reactivity : it acts as a protected thiol for heterocycle synthesis and as a switchable electronic trigger—convertible from a mild donor to a potent electron-withdrawing group (EWG) via controlled oxidation.

This guide provides a rigorous analysis of the –SMe group's reactivity, focusing on chemo-selective oxidation, nucleophilic aromatic substitution (

Electronic Profile & The "Oxidation Switch"

The reactivity of methylthiobenzaldehydes is governed by the oxidation state of the sulfur atom. The –SMe group itself is electronically ambiguous; it is inductively withdrawing (

However, sulfur’s ability to expand its valency allows for a dramatic inversion of electronic properties. Oxidation to the sulfoxide (–S(O)Me) or sulfone (–SO

| Substituent | Electronic Nature | Reactivity Implication | |

| –SMe | 0.00 | Weak Donor/Neutral | Deactivates |

| –S(O)Me | +0.49 | Moderate Acceptor | Increases acidity of |

| –SO | +0.72 | Strong Acceptor | Potent |

Visualization: The Electronic Switch Pathway

The following diagram illustrates the stepwise activation of the benzaldehyde core via sulfur oxidation.

Figure 1: The "Oxidation Switch" workflow transforming the methylthio group from a spectator to a leaving group.

Chemoselective Oxidation Protocols

A critical challenge in manipulating methylthiobenzaldehydes is chemoselectivity . Standard oxidants (e.g., KMnO

Protocol A: Sc(OTf) -Catalyzed Sulfoxidation

This method uses Scandium(III) triflate to activate hydrogen peroxide, allowing for rapid, selective oxidation of the sulfide to the sulfoxide at ambient temperature without over-oxidizing the aldehyde.

Reagents:

-

Substrate: 2-(Methylthio)benzaldehyde (1.0 equiv)[1]

-

Oxidant: 30% H

O -

Catalyst: Sc(OTf)

(0.05 equiv) -

Solvent: EtOH/H

O (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 2-(methylthio)benzaldehyde in 2 mL of EtOH.

-

Catalyst Addition: Add 0.05 mmol Sc(OTf)

dissolved in 0.5 mL water. -

Oxidation: Add 1.1 mmol of 30% H

O -

Monitoring: Stir at room temperature. Monitor via TLC (typically complete in 30–60 mins). The sulfoxide is significantly more polar than the sulfide.

-

Workup: Quench with saturated Na

S -

Yield: Expect 85–95% yield of the sulfoxide with <2% carboxylic acid byproduct.

Mechanism: The Sc(III) Lewis acid activates the peroxide, making it more electrophilic towards the soft sulfur nucleophile, while the hard aldehyde carbonyl is less reactive under these specific aqueous/alcoholic conditions.

Nucleophilic Displacement (The "Masked" Leaving Group)

While the –SMe group is a poor leaving group on its own, its oxidized forms (–SOMe and –SO

Strategy:

-

Activation: Oxidize 2- or 4-(methylthio)benzaldehyde to the corresponding sulfone (using mCPBA or excess H

O -

Displacement: React the sulfonylbenzaldehyde with a nucleophile (primary amine, alkoxide, or thiol).

-

Outcome: The –SO

Me group is displaced, yielding a substituted benzaldehyde.

Note on Regiochemistry: This reaction works best when the sulfone is ortho or para to the aldehyde (an electron-withdrawing group), which stabilizes the Meisenheimer complex intermediate.

Heterocycle Synthesis: The Thiol Gateway

The ortho-methylthio group (2-SMe) is a precursor to benzothiophenes and thiochromones. The key step is often the "unmasking" of the thiol (demethylation) or a condensation-cyclization sequence.

Protocol B: Synthesis of Benzothiophenes

Direct condensation of 2-(methylthio)benzaldehyde with active methylene compounds can yield benzothiophenes via a mechanism involving vinyl substitution and subsequent cyclization.

Reagents:

-

Reagent: Ethyl bromoacetate (or chloroacetone for 2-acetylbenzothiophene)

-

Base: K

CO -

Solvent: DMF[4]

Workflow Visualization: The transformation involves an initial demethylation (often in situ or as a separate step using sodium alkanethiolates) followed by alkylation and cyclization.

Figure 2: Pathway for converting o-methylthiobenzaldehyde to benzothiophenes.[5]

Critical Note on Demethylation

Direct demethylation of 2-(methylthio)benzaldehyde to 2-mercaptobenzaldehyde is chemically sensitive because the aldehyde group is prone to side reactions (e.g., condensation, reduction) under the harsh conditions typically used for ether cleavage (e.g., BBr

Recommended Protocol (Thiolate Dealkylation): Use sodium ethanethiolate (NaSEt) in DMF at reflux. The ethanethiolate nucleophile attacks the methyl group of the SMe moiety (S_N2 mechanism), generating the aromatic thiolate and diethyl sulfide.

-

Conditions: NaSEt (3.0 equiv), DMF, 140°C, 2-4 h.

-

Precaution: The aldehyde may need transient protection as an acetal if yields are low, though modern optimization suggests rapid workup can isolate the thiosalicylaldehyde.

References

-

Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Perz, P., et al. (2015). Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction. Synthesis, 47, 1741-1748.[6]

-

BenchChem Technical Support. (2025). Optimizing Methylthio Group Displacement Reactions.

-

PubChem Compound Summary. (2024). 2-(Methylthio)benzaldehyde.[1][2][7] National Center for Biotechnology Information.

Sources

- 1. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]

- 2. 2-(METHYLTHIO)BENZALDEHYDE | CAS#:7022-45-9 | Chemsrc [chemsrc.com]

- 3. 7022-45-9|2-(Methylthio)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]

- 7. 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of Benzaldehyde, 2,3-dimethoxy-5-(methylthio)-

This protocol details the synthesis of 2,3-dimethoxy-5-(methylthio)benzaldehyde , a highly specific trisubstituted aromatic aldehyde often utilized as a pharmacophore in the development of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotics (e.g., Limazomib analogs) and kinase inhibitors.

The synthesis presents a regiochemical challenge: installing the methylthio (-SMe) group specifically at the 5-position of the 2,3-dimethoxy scaffold. This protocol utilizes a Directed Electrophilic Halogenation followed by Lithiation-Sulfenylation strategy, ensuring high regiofidelity and chemical yield.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 1,2,3,5-substitution pattern. Direct electrophilic sulfenylation of 2,3-dimethoxybenzaldehyde is poor due to competing directing groups. The most robust route employs 2,3-dimethoxybenzaldehyde as the starting material. The 2-methoxy group directs electrophilic substitution to the para position (C5), reinforcing the meta directing effect of the aldehyde.

To prevent nucleophilic attack on the carbonyl during the thio-installation, this protocol employs a protection-deprotection strategy.

Reaction Pathway (DOT Diagram)

Caption: Four-step synthetic pathway ensuring regioselective installation of the methylthio group at position 5.

Experimental Protocol

Step 1: Regioselective Bromination

Objective: Install a halogen handle at the C5 position. Principle: The C5 position is electronically activated by the C2-methoxy group (para-director) and sterically accessible compared to C6.

-

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Bromine (

) (1.05 eq) -

Sodium Acetate (NaOAc) (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

-

Procedure:

-

Dissolve 2,3-dimethoxybenzaldehyde (10 g, 60 mmol) and NaOAc (5.4 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 15°C using a cold water bath.

-

Add a solution of bromine (3.2 mL, 63 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Maintain internal temperature <20°C to prevent poly-bromination.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour the reaction mixture into ice-water (300 mL).

-

Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 50 mL) and saturated sodium thiosulfate solution (to remove residual bromine).

-

Drying: Dry the solid in a vacuum oven at 45°C.

-

Yield: Expect ~85-90% of 5-bromo-2,3-dimethoxybenzaldehyde .

-

Step 2: Carbonyl Protection (Acetal Formation)

Objective: Protect the aldehyde to prevent alkylation during the lithiation step. Principle: Dean-Stark dehydration protects the electrophilic aldehyde as a stable 1,3-dioxolane.

-

Reagents:

-

Procedure:

-

Combine the bromide (12 g), ethylene glycol (15 mL), and pTsOH (400 mg) in toluene (150 mL).

-

Reflux using a Dean-Stark trap to remove water azeotropically. Reaction is complete when water evolution ceases (~3-4 hours).

-

Cool to room temperature and wash with saturated

(2 x 50 mL) and brine. -

Dry organic layer over

and concentrate in vacuo. -

Yield: Quantitative conversion to 2-(5-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane . Use directly in Step 3.

-

Step 3: Lithiation and Thiomethylation

Objective: Convert the aryl bromide to the aryl thioether. Principle: Lithium-halogen exchange generates a nucleophilic aryl lithium species, which attacks the electrophilic sulfur of dimethyl disulfide.

-

Reagents:

-

Protected Bromide (from Step 2) (1.0 eq)

-

n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 eq)

-

Dimethyl Disulfide (MeSSMe) (1.2 eq)

-

Anhydrous THF (Solvent)

-

-

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Dissolve the protected bromide (10 g, ~34 mmol) in anhydrous THF (100 mL).

-

Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (15 mL, 37.5 mmol) dropwise via syringe pump over 20 minutes. Maintain temperature below -70°C.

-

Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.

-

Sulfenylation: Add Dimethyl Disulfide (3.7 mL, 41 mmol) dropwise.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Add saturated

solution (50 mL). -

Extraction: Extract with EtOAc (3 x 50 mL). Dry over

and concentrate. -

Purification: Flash chromatography (Silica, Hexane:EtOAc 9:1) may be required if impurities are present, though the crude is often sufficiently pure.

-

Step 4: Deprotection

Objective: Restore the aldehyde functionality. Principle: Acid-catalyzed hydrolysis of the acetal.

-

Reagents:

-

Thio-acetal intermediate (from Step 3)

-

HCl (2N aq)

-

THF

-

-

Procedure:

-

Dissolve the intermediate in THF (50 mL) and add 2N HCl (20 mL).

-

Stir at room temperature for 1 hour.

-

Neutralize with saturated

. -

Extract with DCM, dry, and concentrate.

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography.

-

Data Summary & Quality Control

The following table summarizes the expected analytical data for validation.

| Parameter | Specification | Notes |

| Appearance | Pale yellow solid/oil | Oxidizes slowly in air; store under inert gas. |

| Characteristic aldehyde peak. | ||

| Meta-coupling ( | ||

| Distinct singlet for methylthio group. | ||

| Two methoxy singlets. | ||

| Mass Spec (ESI) | Consistent with formula |

Critical Process Parameters (CPP)

-

Temperature Control (Step 1): Bromination must be kept below 20°C. Higher temperatures lead to bromination at the 6-position or poly-bromination, which are difficult to separate.

-

Moisture Control (Step 3): The lithiation step is strictly moisture-sensitive. Water will quench the aryl lithium to the des-bromo product (2,3-dimethoxybenzaldehyde), ruining the yield.

-

Odor Control: Dimethyl disulfide and the product have potent sulfur odors. All waste streams from Step 3 must be treated with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal.

References

-

Regioselective Halogenation

- Detailed methodology for halogenating 2,3-dimethoxybenzaldehyde at the 5-position is supported by analogous synthesis of 5-iodo-2,3-dimethoxybenzaldehyde.

-

Source: Li, Y., et al. "Synthesis of 5-iodo-2,3-dimethoxybenzaldehyde." RSC Advances, via .

-

General Vilsmeier-Haack Limitations

- Discussions on the difficulty of direct formylation of veratrole derivatives, supporting the decision to use the bromination-lithi

-

Source: "Vilsmeier-Haack reaction on 1,4-dimethoxybenzene." ScienceMadness Discussion, .

-

Methylation and Protection Strategies

- Standard protocols for phenolic methyl

-

Source: "m-Methoxybenzaldehyde Synthesis." Organic Syntheses, Coll.[3] Vol. 3, p.564 (1955); Vol. 29, p.63 (1949). .

Sources

Application Notes and Protocols: Leveraging 2,3-Dimethoxy-5-(methylthio)benzaldehyde in Advanced Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block

2,3-Dimethoxy-5-(methylthio)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material and intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electrophilic aldehyde, two electron-donating methoxy groups, and a nucleophilically-activatable methylthio group—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that are critical for the development of pharmaceutically relevant compounds and other high-value chemical entities. We will delve into the causality behind experimental design and present robust, validated protocols for its application in key synthetic strategies, including reductive amination and olefination reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is fundamental to any synthetic endeavor. The properties of 2,3-dimethoxy-5-(methylthio)benzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃S | [1] |

| Molecular Weight | 212.26 g/mol | [1] |

| Appearance | Off-white to yellow solid | N/A |

| CAS Number | 5701-86-0 | [1] |

Note: Spectroscopic data for the closely related 2-methoxy-5-(methylthio)benzaldehyde shows a molecular weight of 182.24 g/mol [2]. The addition of a second methoxy group accounts for the difference.

Application I: Reductive Amination in the Synthesis of Pharmaceutical Scaffolds

Expert Insight: Reductive amination stands as one of the most powerful and widely used methods for C-N bond formation in medicinal chemistry[3][4]. The reaction of 2,3-dimethoxy-5-(methylthio)benzaldehyde with various amines provides direct access to substituted benzylamines, which are key structural motifs in numerous pharmaceutical agents. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aldehyde, while the methylthio group offers a site for potential further modification, such as oxidation to a sulfoxide or sulfone, to modulate physicochemical properties like solubility and metabolic stability.

The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine[5]. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol[3].

Workflow for Reductive Amination

Caption: General workflow for the reductive amination protocol.

Protocol 1: Synthesis of N-Benzyl-1-(2,3-dimethoxy-5-(methylthio)phenyl)methanamine

This protocol details the reaction of 2,3-dimethoxy-5-(methylthio)benzaldehyde with benzylamine as a representative primary amine.

Materials:

-

2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount, ~5% v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv) and dissolve in anhydrous DCE.

-

Add benzylamine (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control any exotherm and prevent over-reduction. NaBH(OAc)₃ is chosen for its mildness and high selectivity for imines over aldehydes[4].

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting aldehyde is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield the pure N-benzyl-1-(2,3-dimethoxy-5-(methylthio)phenyl)methanamine.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the appearance of a new benzylic CH₂ signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Application II: Olefination via the Wittig Reaction

Expert Insight: The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high reliability[6]. When applied to 2,3-dimethoxy-5-(methylthio)benzaldehyde, it provides a powerful route to stilbene-like structures and other vinyl-aromatic compounds. These products can serve as precursors for polymers, natural products, and biologically active molecules[7].

The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion[8][9]. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene[9][10].

Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

Protocol 2: Synthesis of 1,2-Dimethoxy-4-(methylthio)-5-((E)-styryl)benzene

This protocol describes the reaction with benzyltriphenylphosphonium bromide to form a stilbene derivative, using a non-stabilized ylide which may produce a mixture of E/Z isomers, though the E-isomer often predominates.

Materials:

-

2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv)

-

Benzyltriphenylphosphonium bromide (1.1 equiv)

-

Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Hexanes for purification

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.

-

Cool the suspension to 0°C. Slowly add n-BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes. Causality Note: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic solvents like water[6].

-

Aldehyde Addition: In a separate flask, dissolve 2,3-dimethoxy-5-(methylthio)benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Work-up: Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. A significant amount of triphenylphosphine oxide will precipitate and can often be partially removed by filtration or by trituration with hexanes[10].

-

Purification: Purify the crude residue by flash column chromatography on silica gel to separate the alkene product from the remaining triphenylphosphine oxide and any unreacted starting materials.

Self-Validation: The product should be characterized by NMR spectroscopy to confirm the formation of the double bond (vinyl protons typically appear between 6-8 ppm) and to determine the E/Z ratio by analyzing the coupling constants of the vinyl protons. Mass spectrometry will confirm the molecular weight of the product.

Conclusion and Future Outlook

2,3-dimethoxy-5-(methylthio)benzaldehyde is a versatile and valuable building block in organic synthesis. The protocols detailed herein for reductive amination and Wittig olefination provide reliable and robust methods for elaborating this core structure into more complex molecules. These transformations open the door to the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The presence of multiple functional handles allows for a modular approach to library synthesis, making this aldehyde an attractive starting point for generating chemical diversity in the pursuit of new bioactive agents.

References

-

RSC. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Chemoenzymatic synthesis of Tamsulosin. Retrieved from [Link]

-

Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of tamsulosin and its derivatives.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic-chemistry.org. Retrieved from [Link]

-

University of Evansville. (2014). The Wittig Reaction. Retrieved from [Link]

-

Patsnap. (2014). Preparation method of 2,3-dimethoxy benzaldehyde. Eureka. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]